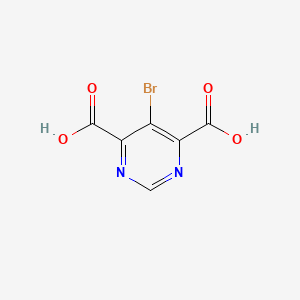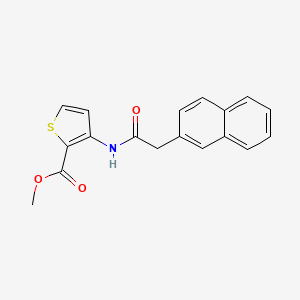![molecular formula C8H16ClNO B13571689 {6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride](/img/structure/B13571689.png)
{6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{6-Aminobicyclo[320]heptan-6-yl}methanolhydrochloride is a chemical compound with the molecular formula C8H15NO·HCl It is a bicyclic compound featuring a bicyclo[320]heptane core structure with an amino group and a hydroxymethyl group attached to the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride typically involves the following steps:
Formation of the bicyclic core: The bicyclo[3.2.0]heptane core can be synthesized through intramolecular cyclization reactions.
Introduction of functional groups: The amino and hydroxymethyl groups can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the synthetic routes mentioned above. This typically includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. The compound is usually produced in a powdered form and stored under controlled conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
{6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include derivatives with different functional groups, such as carboxylic acids, aldehydes, primary amines, and substituted bicyclic compounds .
Aplicaciones Científicas De Investigación
{6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of {6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethyl-2-methylenebicyclo[3.2.0]heptan-3-ol: This compound has a similar bicyclic core but with different functional groups.
6-(aminomethyl)bicyclo[3.2.0]heptan-6-ol: This compound is closely related, with an amino group and a hydroxyl group attached to the bicyclic core.
Uniqueness
The uniqueness of {6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C8H16ClNO |
|---|---|
Peso molecular |
177.67 g/mol |
Nombre IUPAC |
(6-amino-6-bicyclo[3.2.0]heptanyl)methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c9-8(5-10)4-6-2-1-3-7(6)8;/h6-7,10H,1-5,9H2;1H |
Clave InChI |
DJZATDYKINZEHP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(C2C1)(CO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


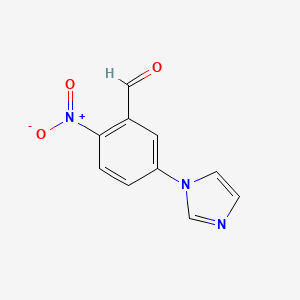
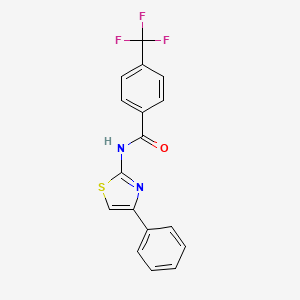


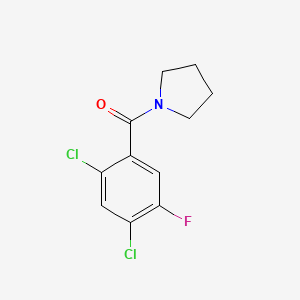
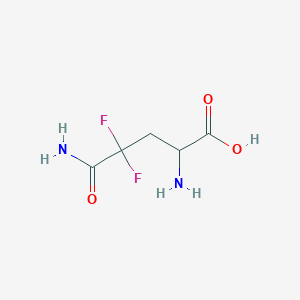
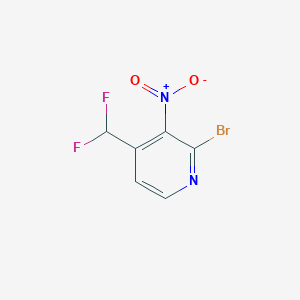
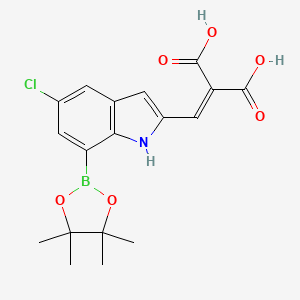
![Tert-butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13571668.png)
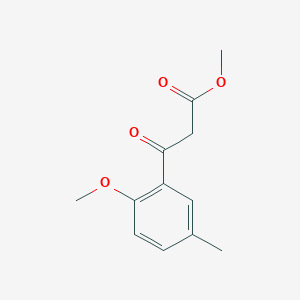
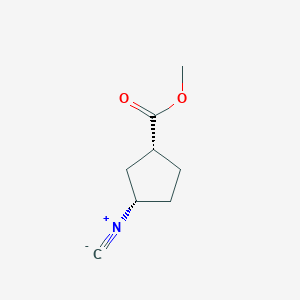
![ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13571698.png)
